5-(4-Methoxy-3-nitrophenyl)furan-2-carbaldehyde
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Overview
Description
5-(4-Methoxy-3-nitrophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H9NO5. It is a derivative of furan, characterized by the presence of a methoxy group, a nitro group, and an aldehyde group attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-3-nitrophenyl)furan-2-carbaldehyde typically involves the nitration of 4-methoxyphenylfuran-2-carbaldehyde. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxy-3-nitrophenyl)furan-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium dithionite (Na2S2O4)
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 5-(4-Methoxy-3-nitrophenyl)furan-2-carboxylic acid
Reduction: 5-(4-Methoxy-3-aminophenyl)furan-2-carbaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Methoxy-3-nitrophenyl)furan-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Material Science: The compound is used in the development of organic electronic materials due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving nitroaromatic compounds.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-3-nitrophenyl)furan-2-carbaldehyde involves its interaction with biological molecules through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxy-2-nitrophenyl)furan-2-carbaldehyde
- 5-(4-Nitrophenyl)furan-2-carbaldehyde
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
Uniqueness
5-(4-Methoxy-3-nitrophenyl)furan-2-carbaldehyde is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for targeted applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-(4-methoxy-3-nitrophenyl)furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c1-17-12-4-2-8(6-10(12)13(15)16)11-5-3-9(7-14)18-11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCXVGANVCTFLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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